((Benzylsulfonyl)methyl)diphenylphosphine oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

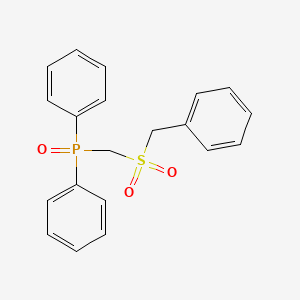

((Benzylsulfonyl)methyl)diphenylphosphine oxide: is a chemical compound with the molecular formula C20H19O3PS and a molecular weight of 370.4 g/mol It is known for its unique structure, which includes a phosphine oxide group attached to a benzylsulfonylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Benzylsulfonyl)methyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with benzylsulfonylmethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: ((Benzylsulfonyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The phosphine oxide group can be further oxidized to form phosphine oxides with higher oxidation states.

Reduction: The compound can be reduced to form phosphines or other reduced phosphorus-containing compounds.

Substitution: The benzylsulfonylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides, aryl halides, and organometallic reagents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state phosphine oxides, while substitution reactions can produce a variety of substituted phosphine oxides .

Scientific Research Applications

Chemistry: ((Benzylsulfonyl)methyl)diphenylphosphine oxide is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of various organophosphorus compounds .

Biology and Medicine: In biological research, this compound is investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules. Its unique structure allows it to form complexes with metal ions, which can be studied for potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of complex molecules .

Mechanism of Action

The mechanism by which ((Benzylsulfonyl)methyl)diphenylphosphine oxide exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. The phosphine oxide group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .

Comparison with Similar Compounds

Methyldiphenylphosphine: This compound has a similar structure but lacks the benzylsulfonylmethyl group.

Phenyldimethylphosphine: Another related compound, differing in the substitution pattern on the phosphorus atom.

Uniqueness: ((Benzylsulfonyl)methyl)diphenylphosphine oxide is unique due to the presence of both the benzylsulfonylmethyl and diphenylphosphine oxide groups. This combination imparts distinct reactivity and coordination properties, making it valuable in various chemical and industrial applications .

Biological Activity

((Benzylsulfonyl)methyl)diphenylphosphine oxide is a phosphine oxide compound that has garnered interest for its potential biological activities, particularly in the fields of cancer therapeutics and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound features a diphenylphosphine oxide backbone with a benzylsulfonylmethyl substituent, which may influence its interaction with biological targets. The presence of the sulfonyl group is significant as it can enhance the compound's solubility and reactivity.

Biological Activity Overview

Research has indicated that phosphine oxides, including this compound, exhibit various biological activities. These activities include:

- Anticancer Properties : Several studies have shown that phosphine oxides can induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : Compounds in this class may also modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of phosphine oxides. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Phosphine Oxides

| Compound | Cancer Cell Line | Concentration (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical carcinoma) | 10-50 | Induces apoptosis via ROS generation |

| Diphenylphosphine oxide | A549 (lung carcinoma) | 5-20 | Inhibits PI3K signaling pathway |

| Aziridine phosphine oxides | Ishikawa (endometrial adenocarcinoma) | 3.125-100 | Cell cycle arrest in S phase |

The above table summarizes findings from various studies indicating that compounds similar to this compound exhibit notable cytotoxic effects against cancer cell lines through mechanisms such as reactive oxygen species (ROS) induction and signaling pathway inhibition .

The mechanisms underlying the biological activity of this compound include:

- Induction of Apoptosis : The compound appears to increase levels of ROS, leading to DNA damage and subsequent apoptosis in cancer cells.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, particularly the S phase, which is critical for DNA replication.

- Inhibition of Key Signaling Pathways : Some studies indicate that it may inhibit pathways such as PI3K/AKT, which are crucial for cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Phosphorus-containing compounds have been reported to modulate inflammatory cytokines and reduce inflammation in various models.

Table 2: Anti-inflammatory Effects

| Compound | Model | Effect |

|---|---|---|

| This compound | Murine model of inflammation | Decreased levels of TNF-α and IL-6 |

| Other phosphine oxides | LPS-stimulated macrophages | Reduced nitric oxide production |

Properties

Molecular Formula |

C20H19O3PS |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

diphenylphosphorylmethylsulfonylmethylbenzene |

InChI |

InChI=1S/C20H19O3PS/c21-24(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-25(22,23)16-18-10-4-1-5-11-18/h1-15H,16-17H2 |

InChI Key |

LUZNHPITVRNYAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.